molecular formula C30H40N2O2 B12871546 (4S,4'S)-2,2'-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole

(4S,4'S)-2,2'-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole

Cat. No.: B12871546
M. Wt: 460.6 g/mol
InChI Key: VZFDNDSCKACSSM-SHRQFBHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique stereochemistry and the presence of isobutylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate isobutylphenyl derivatives and oxazole precursors.

    Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the correct stereochemistry.

    Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, derivatives of oxazoles have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-Bis((S)-1-phenylethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole: Similar in structure but lacks the isobutyl group.

    (4S,4’S)-2,2’-Bis((S)-1-(4-methylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole: Contains a methyl group instead of an isobutyl group.

Uniqueness

The presence of the isobutylphenyl groups in (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole imparts unique chemical and physical properties, making it distinct from other similar compounds. These properties may include differences in reactivity, solubility, and biological activity.

Properties

Molecular Formula

C30H40N2O2

Molecular Weight

460.6 g/mol

IUPAC Name

(4S)-2-[(1S)-1-[4-(2-methylpropyl)phenyl]ethyl]-4-[(4S)-2-[(1S)-1-[4-(2-methylpropyl)phenyl]ethyl]-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C30H40N2O2/c1-19(2)15-23-7-11-25(12-8-23)21(5)29-31-27(17-33-29)28-18-34-30(32-28)22(6)26-13-9-24(10-14-26)16-20(3)4/h7-14,19-22,27-28H,15-18H2,1-6H3/t21-,22-,27+,28+/m0/s1

InChI Key

VZFDNDSCKACSSM-SHRQFBHGSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C2=N[C@H](CO2)[C@H]3COC(=N3)[C@@H](C)C4=CC=C(C=C4)CC(C)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC(CO2)C3COC(=N3)C(C)C4=CC=C(C=C4)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.